![molecular formula C13H10Cl2N2O4S B2524556 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid CAS No. 863416-28-8](/img/structure/B2524556.png)
2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H10Cl2N2O4S and a molecular weight of 361.20 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2,4-dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid and its derivatives involves the chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point and other specific physical and chemical properties are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Studies have described the synthesis of novel heterocyclic derivatives, demonstrating the compound's role as a precursor in chemical reactions leading to substances with potential antimicrobial activities. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates involved the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, highlighting the compound's versatility in creating new chemical entities with varied biological activities (Wang Xiu-jian, 2009).
Photophysical Properties : Research into the lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including structures related to 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, has been significant. These studies shed light on the synthesis, crystal structures, and photophysical properties of aromatic carboxylic acids derivatives, indicating their potential in photophysical applications (S. Sivakumar et al., 2011).
Catalytic Activities : Another area of interest is the compound's role in catalysis, as demonstrated by nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This study showcases the efficiency and functional group tolerance of such catalytic processes, broadening the scope of synthetic methodologies for aryl sulfides (Ke-Fang Yang et al., 2015).
Biological Applications
- Antimicrobial Activity : The synthesis of pyridine and pyridine-based sulfa-drugs as antimicrobial agents highlights the potential biological applications of derivatives synthesized from 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid. These compounds, through regioselective alkylation and further chemical modifications, exhibited significant antimicrobial activity, underscoring the therapeutic potential of such derivatives (H. El‐Sayed et al., 2017).
Advanced Materials and Applications
- Liquid Crystal Research : Investigations into the formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, provide insights into the design and development of new materials with potential applications in displays and optical devices (M. Naoum et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,4-dichloro-5-(pyridin-3-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-5-11(15)12(4-9(10)13(18)19)22(20,21)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWUPYHMTMYGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

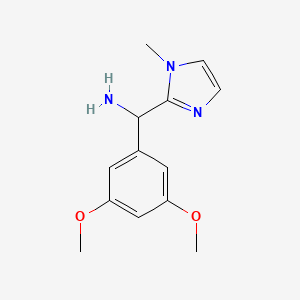
![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)
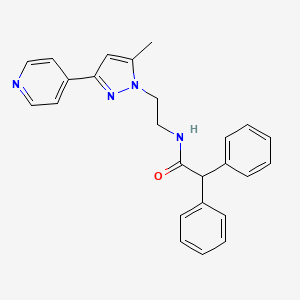
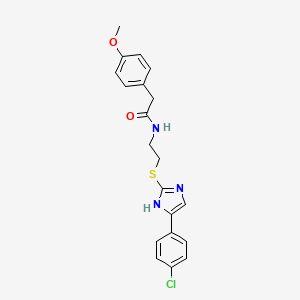
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)
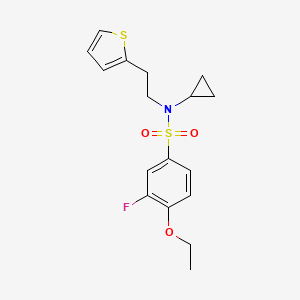

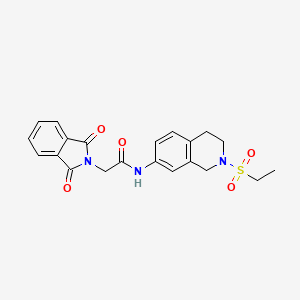
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)

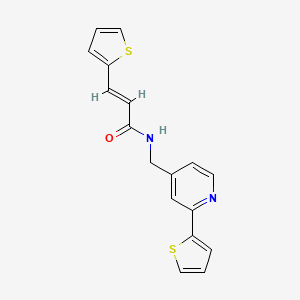
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)
![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)
